molecular formula C47H51NO15 B128620 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate CAS No. 132160-31-7

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate

Cat. No. B128620
M. Wt: 869.9 g/mol
InChI Key: YTVVLBOPTWJFCT-MZXODVADSA-N
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Description

The compound you’re asking about, [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate, is a complex organic molecule. It has a molecular formula of C43H59NO16 and an average mass of 845.926 Da .


Molecular Structure Analysis

The compound has 11 defined stereocentres . More detailed structural analysis would require additional information or resources.

Scientific Research Applications

Asymmetric Synthesis and Derivative Applications

This compound has been explored in the context of asymmetric synthesis. One study demonstrated its use in the synthesis of taxol's side chain, illustrating its potential in complex organic synthesis and pharmaceutical applications (Er & Coşkun, 2009).

Applications in Inflammation and Angiogenesis Research

Research has also been conducted on derivatives of this compound for their anti-inflammatory properties. For instance, novel benzophenone appended oxadiazole derivatives, which share a structural similarity with this compound, have shown significant activity against inflammatory disorders, indicating potential therapeutic applications (Puttaswamy et al., 2018).

Exploration in Natural Product Synthesis

Additionally, this compound's framework has been used in the synthesis of natural products, as seen in the isolation of cyclohexane oxide derivatives from Kaempferia angustifolia. Such studies highlight its importance in the field of natural product chemistry and drug discovery (Pancharoen et al., 1989).

Contribution to Stereochemistry in Organic Synthesis

The compound has also been utilized in studies related to stereocontrol in organic synthesis, emphasizing its role in understanding and developing stereoselective synthetic methods, which are crucial in pharmaceutical synthesis (Fleming & Lawrence, 1998).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-14-9-7-10-15-27)48-41(55)28-16-11-8-12-17-28)22-47(58)40(62-42(56)29-18-13-19-30(51)20-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVVLBOPTWJFCT-MZXODVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-M-Hydroxy paclitaxel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate
Reactant of Route 3
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate
Reactant of Route 4
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate
Reactant of Route 5
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate

Citations

For This Compound
5
Citations
FS Hosseini, M Amanlou - Life sciences, 2020 - Elsevier
Aims Coronavirus disease 2019 (COVID-19) has appeared in Wuhan, China but the fast transmission has led to its widespread prevalence in various countries, which has made it a …
Number of citations: 66 www.sciencedirect.com
KC Sumukha, RR Achar, S Jabeen… - … in Cancer Prevention …, 2024 - taylorfrancis.com
Cancer was discovered in Egypt in 1500 BC Cancer is still dominating, and it is becoming a challenge to the people of the scientific world. Several doctors and scientists are still …
Number of citations: 0 www.taylorfrancis.com
AC Apolinario, L Hauschke, JR Nunes… - Journal of Drug Delivery …, 2020 - Elsevier
Loading sparingly soluble active pharmaceutical ingredients (API) and overcoming biological barriers are two challenging issues in the drug delivery and technology fields. In this work, …
Number of citations: 13 www.sciencedirect.com
MAA Ibrahim, KAA Abdeljawaad… - Journal of …, 2023 - Taylor & Francis
The failure of chemotherapy in the treatment of carcinoma is mainly due to the development of multidrug resistance (MDR), which is largely caused by the overexpression of P-…
Number of citations: 5 www.tandfonline.com
NZ Mamadalieva, NA Mamedov - Medicinal and Aromatic Plants of North …, 2020 - Springer
The genus Taxus has created considerable interest due to the presence of taxol. Taxol is one of the best-selling medicaments used in the treatment of ovarian, lung and breast cancers …
Number of citations: 11 link.springer.com

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